SDZ WAG 994 - 130714-47-5

SDZ WAG 994

Catalog Number: EVT-288585
CAS Number: 130714-47-5
Molecular Formula: C17H25N5O4
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-Cyclohexyl-2'-O-methyladenosine, commonly referred to as SDZ WAG 994, is a synthetically derived compound belonging to the class of nucleoside analogs. [, , , ] Specifically, it functions as a potent and selective agonist of the adenosine A1 receptor (A1-AdoR). [, , , , , , ] This receptor, a subtype of adenosine receptors, plays a crucial role in various physiological processes, including cardiovascular regulation, neurotransmission, and metabolism. [, , , , , , , , ] SDZ WAG 994's ability to selectively activate this receptor makes it a valuable tool for researchers investigating these physiological processes. [, , , , , , ]

Molecular Structure Analysis

The molecular formula for SDZ WAG 994 is C17H25N5O5. [] It is a nucleoside analog, meaning its structure is based on a naturally occurring nucleoside, adenosine. [, , , ] The key structural difference between SDZ WAG 994 and adenosine is the presence of a cyclohexyl group at the N6 position and a methoxy group at the 2' position of the ribose sugar. [, , , ] These modifications are crucial for its high affinity and selectivity for the A1-AdoR. [, , , , , , ]

Mechanism of Action

SDZ WAG 994 exerts its pharmacological effects by acting as an agonist of the adenosine A1 receptor. [, , , , , , ] As an agonist, it binds to the A1-AdoR and mimics the effects of the endogenous ligand, adenosine. [, , , , , , ] This binding leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, which decreases the production of cyclic AMP (cAMP). [] This reduction in cAMP levels ultimately mediates a variety of physiological responses, including bradycardia, hypotension, and inhibition of lipolysis. [, , , , ]

Applications

SDZ WAG 994 has found widespread use in scientific research, particularly in studies focused on cardiovascular regulation, metabolic disorders, and neurological conditions. [, , , , , , , , ]

  • Cardiovascular Research: SDZ WAG 994 has been used to investigate the role of A1-AdoR in regulating heart rate and blood pressure. [, , ] Studies have shown that SDZ WAG 994 can induce bradycardia (slow heart rate) and hypotension (low blood pressure) in various animal models, highlighting its potential as a tool for studying cardiovascular diseases. [, , ]

  • Metabolic Studies: Researchers have employed SDZ WAG 994 to explore the potential of A1-AdoR agonism in treating metabolic disorders like type 2 diabetes. [, , ] SDZ WAG 994's ability to inhibit lipolysis (breakdown of fats) and improve insulin sensitivity makes it a promising target for developing novel antidiabetic therapies. [, , ]

  • Neurological Research: SDZ WAG 994 has been used to examine the role of A1-AdoR in neuroprotection and seizure control. [, ] Studies suggest that SDZ WAG 994 may possess neuroprotective properties and could be helpful in managing epilepsy. [, ]

Future Directions
  • Developing A1-AdoR Agonists with Improved Therapeutic Profiles: While SDZ WAG 994 demonstrates significant potential in research, its clinical use is limited by potential side effects, particularly its cardiovascular effects. [, , , , , ] Future research should focus on designing and developing novel A1-AdoR agonists with improved selectivity and reduced side effects. []
  • Investigating the Role of A1-AdoR in Other Physiological Processes: The adenosine A1 receptor is widely distributed throughout the body. Future research could explore the potential role of SDZ WAG 994 in other physiological processes like inflammation, renal function, and pain perception. [, ]
  • Exploring Novel Drug Delivery Systems: To enhance its therapeutic efficacy and minimize side effects, research into novel drug delivery systems for SDZ WAG 994, such as targeted delivery to specific tissues, could be beneficial. []

N-(1-phenoxy-2-propyl)adenosine

  • Relevance: This compound is structurally related to SDZ WAG 994, sharing the core adenosine structure with an N6 substitution. While both exhibit neuroprotective properties, N-(1-phenoxy-2-propyl)adenosine demonstrates diminished cardiovascular effects compared to SDZ WAG 994. []

2-chloro-N-(1-phenoxy-2-propyl)adenosine (NNC 21-0041)

  • Compound Description: This compound is an adenosine derivative and a potent and selective adenosine A1 receptor agonist. It displays neuroprotective effects with reduced cardiovascular side effects compared to some reference A1 agonists. []

2-chloro-N-(1-piperidinyl)adenosine (NNC 90-1515)

  • Compound Description: NNC 90-1515 is a potent and selective adenosine A1 receptor agonist that exhibits neuroprotective effects in animal models of cerebral ischemia. []

2-chloro-N-[(R)-[(2-benzothiazolyl)thio]-2-propyl]adenosine (NNC 21-0136)

  • Compound Description: NNC 21-0136 is a novel, potent, and selective adenosine A1 receptor agonist. This compound exhibits significant neuroprotection in a mouse model of focal cerebral ischemia at remarkably low doses. []

5'-deoxy-5'-chloro-N-[4-(phenylthio)-1-piperidinyl]adenosine (NNC 21-0147)

  • Compound Description: This compound is a novel, potent, and selective adenosine A1 receptor agonist. NNC 21-0147 exhibits a unique pharmacological profile with potential for treating cerebral ischemia, showing efficacy in preclinical models. []

N-(6)-cyclopentyladenosine (CPA)

  • Compound Description: CPA is a selective and potent adenosine A1 receptor agonist. It exhibits antilipolytic effects in vitro and in vivo, reducing triglycerides, but also significantly reduces mean arterial pressure (MAP) and heart rate (HR). []

N-(6)-cyclohexyl-2'-O-methyladenosine (SDZ WAG 994)

  • Compound Description: SDZ WAG 994 is a potent, selective, and orally active adenosine A1 receptor agonist. It exhibits various pharmacological effects, including antilipolytic activity, blood pressure reduction, bradycardia, and suppression of plasma renin activity. [, , , , , , , , , , ]

N-5'-ethyl-N(6)-(cyclopentyl)adenosine-5'-uronamide (RG14202)

  • Compound Description: RG14202 is a highly potent and selective adenosine A1 receptor agonist with significant antilipolytic activity, reducing triglycerides and the ratio of triglycerides to free fatty acids (FFAs). It also significantly lowers mean arterial pressure (MAP) and heart rate (HR). []

(R)-phenylisopropyladenosine (R-PIA)

  • Compound Description: R-PIA is a potent and selective adenosine A1 receptor agonist commonly used as a reference compound in pharmacological studies. It exhibits neuroprotective effects but also induces significant cardiovascular effects. []

N-[(1S,trans)-2-hydroxycyclopentyl]adenosine (GR 79236)

    N-[(2-methylphenyl)methyl]adenosine (Metrifudil)

      ARA

        CVT-3619

        • Compound Description: CVT-3619 is a partial adenosine A1 receptor agonist under development for treating type 2 diabetes. It demonstrates enhanced insulin sensitivity with potentially reduced cardiovascular side effects and tachyphylaxis compared to full agonists. []
        • Relevance: CVT-3619, like SDZ WAG 994, targets the adenosine A1 receptor, but with a key distinction. CVT-3619 acts as a partial agonist, while SDZ WAG 994 is a full agonist. This difference in their mode of action translates to potentially favorable clinical outcomes. As a partial agonist, CVT-3619 may offer therapeutic benefits in type 2 diabetes with reduced cardiovascular side effects and a lower risk of tachyphylaxis compared to SDZ WAG 994. []

        GW493838

        • Compound Description: GW493838 is an adenosine A1 receptor agonist currently under investigation for pain management. []

        BAY-68-4986 (Capadenoson)

        • Compound Description: BAY-68-4986, also known as Capadenoson, is a non-nucleosidic adenosine A1 receptor agonist. It shows promise as a potential therapeutic agent for angina, demonstrating encouraging results in animal studies and early human trials. []
        • Relevance: While both BAY-68-4986 and SDZ WAG 994 target the adenosine A1 receptor, they differ significantly in their chemical structures. BAY-68-4986 is a non-nucleosidic agonist, meaning it lacks the adenosine core structure present in SDZ WAG 994. This structural distinction suggests different binding interactions with the receptor and potentially distinct pharmacological profiles. []

        Properties

        CAS Number

        130714-47-5

        Product Name

        Sdz-wag-994

        IUPAC Name

        (2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

        Molecular Formula

        C17H25N5O4

        Molecular Weight

        363.4 g/mol

        InChI

        InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1

        InChI Key

        JAKAFSGZUXCHLF-LSCFUAHRSA-N

        SMILES

        COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

        Synonyms

        (2S,3S,4R,5R)-5-(6-(cyclohexylamino)-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol

        Canonical SMILES

        COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

        Isomeric SMILES

        CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.